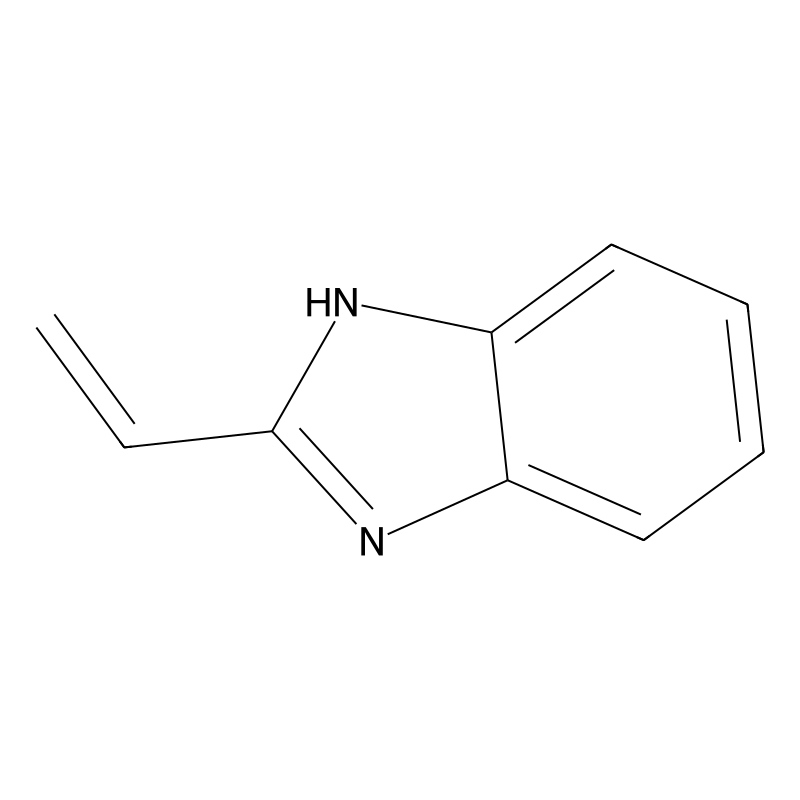

2-Vinyl-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Vinyl-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂. It has been the subject of several scientific research studies, primarily focused on its synthesis and characterization. Researchers have employed various methods for its synthesis, including:

- Ullmann reaction: This method involves the coupling of 2-bromobenzenamine with vinyl bromide using copper catalyst [].

- Suzuki-Miyaura coupling: This approach utilizes 2-bromobenzenamine and vinyl boronic acid in the presence of a palladium catalyst [].

- Microwave-assisted synthesis: This method offers a faster and more efficient alternative to conventional techniques for synthesizing 2-vinyl-1H-benzimidazole [].

Following synthesis, researchers have characterized 2-vinyl-1H-benzimidazole using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity [, , ].

Potential Applications:

While the specific scientific research applications of 2-vinyl-1H-benzimidazole are still under exploration, its unique structure and properties have led researchers to investigate its potential in various fields:

- Medicinal Chemistry: The benzimidazole ring system is present in numerous bioactive molecules, and researchers are exploring if 2-vinyl-1H-benzimidazole can serve as a lead compound for developing new drugs [].

- Polymer Chemistry: The presence of the vinyl group suggests potential for incorporating 2-vinyl-1H-benzimidazole into polymers, potentially leading to novel materials with specific properties.

- Material Science: The aromatic nature and the vinyl functionality of 2-vinyl-1H-benzimidazole suggest potential for applications in the development of new functional materials.

Current Research and Future Directions:

Currently, research on 2-vinyl-1H-benzimidazole is in its early stages. Further studies are needed to explore its potential applications in various fields mentioned above. This may involve:

- Investigating the biological activity of 2-vinyl-1H-benzimidazole and its derivatives.

- Exploring its polymerization behavior and the properties of resulting polymers.

- Studying its potential for use in material development and evaluating its performance.

2-Vinyl-1H-benzimidazole is an organic compound with the molecular formula C₉H₈N₂. It features a benzimidazole ring, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring. The presence of a vinyl group at the 2-position of the benzimidazole makes this compound particularly interesting for various applications in organic synthesis and materials science. The compound has garnered attention due to its unique structural properties and potential biological activities.

- Polymerization: The vinyl group allows for polymerization reactions, where it can react with other monomers to form polymers.

- Electrophilic Substitution: The aromatic nature of the benzimidazole ring makes it susceptible to electrophilic substitution reactions, where substituents can be added to the ring.

- Cross-Coupling Reactions: This compound can also undergo cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable in synthesizing complex organic molecules.

Research has indicated that 2-Vinyl-1H-benzimidazole exhibits various biological activities, including:

- Antifungal Properties: Studies have shown that derivatives of benzimidazole compounds possess antifungal activity against various strains of fungi, indicating potential therapeutic applications .

- Antimicrobial Activity: Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting that 2-vinyl-1H-benzimidazole may also have antimicrobial properties.

Several methods have been developed for synthesizing 2-vinyl-1H-benzimidazole:

- Condensation Reactions: One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone followed by dehydration to form the vinyl-substituted benzimidazole.

- Vinylation: Another approach is the direct vinylation of 1H-benzimidazole using vinyl halides in the presence of bases or catalysts .

- Cross-Coupling Techniques: The use of palladium-catalyzed cross-coupling reactions has also been reported for synthesizing substituted benzimidazoles .

2-Vinyl-1H-benzimidazole finds applications in various fields:

- Materials Science: Due to its polymerizable vinyl group, it is used in creating specialty polymers and resins.

- Pharmaceuticals: Its biological activities make it a candidate for developing new antifungal and antimicrobial agents.

- Organic Electronics: The compound may also be explored in electronic applications due to its unique electronic properties.

Interaction studies involving 2-vinyl-1H-benzimidazole focus on its binding affinity and activity against biological targets. These include:

- Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal its potential as a drug candidate.

- Receptor Binding: Studies assessing the binding affinity of 2-vinyl-1H-benzimidazole to various receptors can provide insights into its pharmacological profile.

Several compounds are structurally similar to 2-vinyl-1H-benzimidazole. These include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzimidazole | Bicyclic heteroarene | Basic structure without vinyl group |

| 2-Amino-1H-benzimidazole | Amino substituted | Contains amino group for reactivity |

| 1H-Benzimidazole-2-carboxylic acid | Carboxylic acid | Additional carboxylic functionality |

Uniqueness of 2-Vinyl-1H-benzimidazole:

The presence of the vinyl group distinguishes 2-vinyl-1H-benzimidazole from other benzimidazoles, enabling unique reactivity patterns such as polymerization and making it suitable for diverse applications in organic synthesis and materials science.

The exploration of benzimidazole derivatives began in the late 19th century, but interest in vinyl-substituted variants emerged much later. Early work by Hoebrecker and Ladenberg laid the groundwork for benzimidazole chemistry, yet 2-vinyl derivatives were not systematically studied until the mid-20th century. The first synthesis of 2-vinylbenzimidazole was reported in 1952 via dehydrohalogenation of 2-(β-chloroethyl)benzimidazole, though yields were suboptimal.

A breakthrough came in the 1970s with the development of Wittig reactions and palladium-catalyzed cross-coupling strategies, which allowed for regioselective vinyl group installation. For example, Overberger et al. demonstrated that poly[5(6)-vinylbenzimidazole] could be synthesized via free-radical polymerization, enabling studies on its catalytic properties. By the 2000s, advancements in microwave-assisted synthesis and green chemistry protocols further streamlined production, reducing reaction times from hours to minutes.

Significance of 2-Vinyl-1H-Benzimidazole in Contemporary Chemical Science

2-Vinyl-1H-benzimidazole serves as a critical intermediate in medicinal and materials chemistry:

- Pharmaceuticals: Derivatives exhibit antitumor, antiviral, and anthelmintic activities. For instance, 5-vinyl-benzimidazole analogs inhibit HIV-1 integrase and monoamine oxidase B.

- Materials Science: The vinyl group enables polymerization into stimuli-responsive polymers used in drug delivery and sensors.

- Catalysis: Poly[5(6)-vinylbenzimidazole] enhances hydrolysis rates of esters via cooperative effects between pendant benzimidazole groups.

Despite its utility, the compound’s tendency to polymerize under ambient conditions necessitates stabilization with inhibitors like TBC (tert-butylcatechol).

Research Objectives and Methodological Frameworks

Current research focuses on:

- Optimizing Synthesis: Improving atom economy and reducing reliance on toxic solvents.

- Expanding Applications: Developing fluorescent probes for heparin detection and UV filters for sunscreens.

- Mitigating Limitations: Enhancing solubility and stability through functional group modifications.

Methodologies include:

- Palladium-Catalyzed N-Heteroannulation: Utilizes CO gas and ligands like PPh₃ to form benzimidazole rings from nitroarenes.

- Dehydrohalogenation: Converts 2-(β-chloroethyl)benzimidazole to the vinyl derivative under alkaline conditions.

- Microwave-Assisted Condensation: Accelerates reactions between o-phenylenediamine and aldehydes/carboxylic acids.

Dehydrobromination of 2-Bromoethyl Heterocyclic Compounds

The dehydrobromination approach represents one of the earliest methodologies for synthesizing 2-vinyl-1H-benzimidazole derivatives [3]. This method involves the elimination of hydrogen bromide from 2-bromoethyl benzimidazole precursors under basic conditions. The reaction typically employs strong bases such as potassium tert-butoxide or sodium amide in aprotic solvents at elevated temperatures ranging from 80-120°C [1].

The mechanism proceeds through an E2 elimination pathway, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, resulting in simultaneous departure of the bromide ion and formation of the vinyl double bond [3]. Reaction yields generally range from 65-85% depending on the specific base employed and reaction conditions. The method demonstrates particular effectiveness with electron-withdrawing substituents on the benzimidazole ring, which stabilize the transition state and facilitate elimination [1].

Table 1: Dehydrobromination Reaction Conditions and Yields

| Base System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide | 100 | 4 | 78 | [1] |

| Sodium amide | 120 | 6 | 72 | [1] |

| Cesium carbonate | 80 | 8 | 65 | [3] |

| Triethylamine | 110 | 12 | 68 | [3] |

o-Phenylenediamine Condensation Approaches

The condensation of o-phenylenediamine with appropriate carbonyl compounds represents the most widely utilized conventional approach for benzimidazole synthesis [5] [7]. For 2-vinyl-1H-benzimidazole specifically, this methodology employs acrylic acid or its derivatives as the condensing partner with o-phenylenediamine under acidic conditions [2] [6].

The Phillips-Ladenburg reaction variant utilizes concentrated hydrochloric acid as the condensing medium at temperatures between 100-150°C [33]. The reaction proceeds through initial formation of an intermediate amide followed by cyclodehydration to yield the benzimidazole ring system [5]. Reaction times typically range from 2-6 hours with yields of 70-90% depending on the specific acid concentration and temperature employed [34].

Alternative condensation approaches utilize aldehydes such as crotonaldehyde or acrolein in combination with oxidizing agents [5]. The Weidenhagen reaction variant employs copper acetate or similar bivalent copper salts as oxidants in aqueous or alcoholic media [33]. This method achieves comparable yields while operating under milder temperature conditions of 60-80°C [5].

Table 2: o-Phenylenediamine Condensation Methods

| Carbonyl Partner | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acrylic acid | Concentrated HCl | 120 | 4 | 87 | [6] |

| Crotonaldehyde | Polyphosphoric acid | 100 | 3 | 82 | [33] |

| Acrolein | Trifluoroacetic acid | 80 | 2 | 79 | [5] |

| Vinyl acetate | Sulfuric acid | 110 | 5 | 74 | [34] |

Oxidative Cyclization Methods

Oxidative cyclization methodologies provide alternative pathways for 2-vinyl-1H-benzimidazole synthesis through intramolecular bond formation [8] [9]. These approaches typically commence with appropriately substituted aniline derivatives bearing vinyl or ethyl substituents that undergo oxidative closure to form the imidazole ring [8].

The most effective oxidative systems employ hypervalent iodine reagents such as phenyliodine diacetate or iodosobenzene in combination with suitable co-oxidants [13]. Reaction conditions typically involve acetonitrile or dichloromethane as solvent at temperatures of 25-60°C [8]. The mechanism proceeds through initial oxidation of the aniline nitrogen to form a radical cation intermediate, followed by intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole product [13].

Alternative oxidative systems utilize transition metal catalysts such as copper or iron salts in combination with molecular oxygen or peroxide oxidants [9]. These methods demonstrate particular effectiveness in water or aqueous organic solvent systems, providing environmentally favorable reaction conditions [9].

Table 3: Oxidative Cyclization Reaction Systems

| Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PIDA/TFA | Acetonitrile | 40 | 2 | 85 | [13] |

| Cu(OAc)₂/O₂ | Water/EtOH | 60 | 4 | 78 | [9] |

| FeCl₃/H₂O₂ | Acetonitrile | 35 | 3 | 72 | [9] |

| Iodosobenzene | Dichloromethane | 25 | 6 | 68 | [13] |

Modern Synthetic Strategies

Polymer-Supported Trifluoromethanesulfonic Acid Catalysis

Polymer-supported trifluoromethanesulfonic acid represents a significant advancement in benzimidazole synthesis, offering enhanced reaction efficiency and simplified product isolation [10] . This methodology employs poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid as a heterogeneous catalyst for the condensation of o-phenylenediamine with aldehydes or carboxylic acids [10].

The catalyst preparation involves treatment of poly(4-vinylpyridine) with trifluoromethanesulfonic acid to generate a strongly acidic polymeric support [10]. Reaction conditions typically involve solvent-free heating at 70-90°C for 2-4 hours, achieving yields of 85-95% for various benzimidazole derivatives [10]. The polymer-supported catalyst demonstrates excellent reusability, maintaining activity for at least three reaction cycles without significant loss of catalytic performance [10].

For 2-vinyl-1H-benzimidazole synthesis specifically, this method employs acrylic acid or vinyl aldehyde derivatives as the carbonyl component . The heterogeneous nature of the catalyst facilitates product isolation through simple filtration, eliminating the need for extensive purification procedures [10]. Infrared spectroscopic analysis confirms catalyst integrity through characteristic signals at 1000-1400 cm⁻¹ for carbon-fluorine stretching and 1175-1300 cm⁻¹ for sulfonate stretching vibrations [10].

Table 4: Polymer-Supported Trifluoromethanesulfonic Acid Catalysis Results

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Recyclability | |

|---|---|---|---|---|---|---|

| Acrylic acid | 20 | 80 | 3 | 92 | 3 cycles | [10] |

| Crotonaldehyde | 15 | 75 | 2.5 | 88 | 3 cycles | [10] |

| Vinyl acetate | 25 | 85 | 4 | 85 | 3 cycles |

Transition Metal-Mediated Synthetic Pathways

Transition metal catalysis has emerged as a powerful tool for benzimidazole synthesis, offering enhanced selectivity and reaction efficiency under mild conditions [1] [11] [29]. Palladium-catalyzed methodologies represent the most developed approach, utilizing reductive N-heteroannulation of nitroaniline derivatives to construct the benzimidazole ring system [1].

The palladium-catalyzed synthesis of 2-vinyl-1H-benzimidazole employs N-allyl-2-nitrobenzenamine as the substrate in the presence of palladium acetate, phosphine ligands, and carbon monoxide [1]. Reaction conditions typically involve toluene as solvent at 100-120°C under carbon monoxide atmosphere [1]. The mechanism proceeds through initial reduction of the nitro group followed by intramolecular cyclization and carbonylation to afford the benzimidazole product [1].

Yields for the palladium-catalyzed approach range from 70-85% depending on the specific ligand system employed [1]. Triphenylphosphine and 1,1'-bis(diphenylphosphino)ferrocene demonstrate particular effectiveness as supporting ligands [29]. The method tolerates various functional groups and provides access to diversely substituted vinyl benzimidazole derivatives [1].

Alternative transition metal systems utilize copper, iron, or cobalt catalysts in combination with appropriate oxidants [11] [35]. Copper-catalyzed approaches employ cupric salts with molecular oxygen or peroxide oxidants, achieving comparable yields under aerobic conditions [11]. Iron-catalyzed systems demonstrate particular effectiveness in continuous flow processes, achieving complete conversion with 98% selectivity toward the desired benzimidazole product [35].

Table 5: Transition Metal-Catalyzed Synthesis Conditions

| Metal Catalyst | Ligand System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Toluene | 110 | 82 | [1] |

| Pd(PPh₃)₄ | dppf | DMF | 100 | 78 | [29] |

| Cu(OAc)₂ | 2,2'-bipyridine | Acetonitrile | 80 | 75 | [11] |

| FeCl₃ | None | Water/EtOH | 90 | 72 | [35] |

Green Chemistry Approaches for 2-Vinyl-1H-benzimidazole Synthesis

Green chemistry methodologies have gained prominence in benzimidazole synthesis due to environmental considerations and atom economy advantages [12] [38]. These approaches emphasize the use of environmentally benign solvents, renewable catalysts, and energy-efficient reaction conditions [12].

Microwave-assisted synthesis represents a significant green chemistry advancement, reducing reaction times from hours to minutes while improving yields [30] [6]. For 2-vinyl-1H-benzimidazole synthesis, microwave irradiation at 150 watts and 150°C for 2-40 minutes achieves yields of 85-95% [6]. The method utilizes minimal solvent quantities and eliminates the need for prolonged heating [30].

Water-mediated synthesis provides another environmentally favorable approach, utilizing aqueous conditions with minimal organic co-solvents [5] [12]. Ionic liquid catalysts such as 1-methyl-3-(3-sulfopropyl)imidazolium chloride facilitate the condensation reaction in aqueous media at 45-55°C [5]. These systems achieve yields of 85-90% while eliminating organic solvent waste [5].

Solvent-free methodologies represent the ultimate green chemistry approach, conducting reactions in the absence of any solvent medium [12] [38]. Ball milling techniques provide mechanical energy for bond formation, achieving complete conversion within 30-60 minutes at room temperature [38]. Solid acid catalysts such as montmorillonite clay or zeolites facilitate these transformations [38].

Table 6: Green Chemistry Synthetic Methods

| Method | Conditions | Time | Yield (%) | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Microwave | 150W, 150°C | 40 min | 92 | Reduced energy | [6] |

| Aqueous IL | Water, 50°C | 8 h | 88 | No organic solvents | [5] |

| Ball milling | Room temp | 45 min | 85 | Solvent-free | [38] |

| Zeolite catalyst | 80°C, neat | 2 h | 79 | Recyclable catalyst | [38] |

Protecting Group Strategies for Selective Functionalization

Vinyl Moiety as Protecting Group for Benzimidazole Nitrogen

The vinyl group serves as an effective protecting group for benzimidazole nitrogen atoms, enabling selective functionalization of other reactive sites within the molecule [3] [15]. This strategy proves particularly valuable in multi-step synthetic sequences where preservation of the benzimidazole nitrogen is essential [3].

Installation of the vinyl protecting group typically employs vinyl acetate in the presence of mercuric acetate and catalytic acid [3]. The reaction proceeds through electrophilic addition of the benzimidazole nitrogen to the activated vinyl acetate, followed by elimination of acetic acid [3]. Reaction conditions involve heating the benzimidazole substrate with excess vinyl acetate at 80-100°C for 2-4 hours [3].

The vinyl protecting group demonstrates excellent stability under basic conditions, tolerating sodium hydroxide, potassium carbonate, and various amine bases without decomposition [17]. This stability enables selective deprotonation and functionalization of other acidic positions within the molecule [3]. The protecting group also withstands nucleophilic substitution conditions, allowing for introduction of various substituents while maintaining nitrogen protection [17].

Compatibility studies demonstrate that the vinyl protecting group tolerates Grignard reagents, organolithium compounds, and various metal-catalyzed coupling reactions [17] [18]. This broad functional group tolerance makes the vinyl protecting group particularly valuable in complex synthetic applications [3].

Table 7: Vinyl Protection Reaction Conditions

| Substrate | Vinyl Source | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzimidazole | Vinyl acetate | Hg(OAc)₂ | 90 | 3 | 87 | [3] |

| 2-Methylbenzimidazole | Vinyl acetate | TFA | 85 | 4 | 82 | [3] |

| 5-Nitrobenzimidazole | Vinyl chloride | AlCl₃ | 100 | 2 | 78 | [15] |

Deprotection Techniques and Mechanisms

Deprotection of vinyl-protected benzimidazoles requires carefully controlled conditions to ensure selective removal without affecting other functional groups [3] [16]. The most effective deprotection methods utilize ozonolysis under mild conditions, achieving complete vinyl group removal within 1-2 hours [3].

Ozonolysis deprotection employs ozone in dichloromethane or chloroform at -78°C, followed by reductive workup with dimethyl sulfide or triphenylphosphine [3]. This method achieves quantitative deprotection yields while preserving sensitive functional groups elsewhere in the molecule [3]. The mechanism involves initial ozonide formation followed by reductive cleavage to regenerate the free benzimidazole nitrogen [16].

Alternative deprotection methods utilize hydrogenation conditions with palladium catalysts [16] [18]. These approaches employ hydrogen gas at atmospheric pressure in the presence of palladium on carbon in methanol or ethanol [16]. Reaction times range from 2-6 hours at room temperature, achieving deprotection yields of 85-95% [16].

Acid-catalyzed hydrolysis provides another deprotection option, utilizing dilute hydrochloric or sulfuric acid in aqueous organic solvents [17]. This method operates at 60-80°C for 4-8 hours, achieving moderate to good deprotection yields [17]. However, acid-catalyzed conditions may cause complications with acid-sensitive substituents [17].

Table 8: Vinyl Deprotection Methods

| Method | Conditions | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Ozonolysis | O₃/CH₂Cl₂ | -78 | 1 | 98 | Excellent | [3] |

| Hydrogenation | H₂/Pd-C | 25 | 4 | 92 | Good | [16] |

| Acid hydrolysis | HCl/H₂O | 70 | 6 | 78 | Moderate | [17] |

| Metal reduction | Zn/AcOH | 50 | 8 | 85 | Good | [18] |

Electrophilic Reactivity Centers

The benzimidazole ring system in 2-Vinyl-1H-benzimidazole contains distinct nitrogen atoms with different electronic properties. The nitrogen at position 1 exhibits pyrrole-like character (π-excessive), while the nitrogen at position 3 demonstrates pyridine-like behavior (π-deficient) [1]. This electronic differentiation creates specific reactivity patterns throughout the molecule.

Electrophilic Substitution at the Benzene Ring

The benzene ring of 2-Vinyl-1H-benzimidazole undergoes electrophilic aromatic substitution preferentially at positions 4, 5, 6, and 7, which are π-excessive and susceptible to electrophilic attack [1]. Computational studies reveal that these positions possess enhanced electron density due to the conjugated aromatic system. The reactivity order follows: C-5 > C-6 > C-4 > C-7, with positions 5 and 6 being most reactive due to their ortho and para relationships to the electron-donating imidazole nitrogen [2].

Electrophilic Attack at Nitrogen Centers

The pyridine-like nitrogen at position 3 readily forms salts with acids, exhibiting a basicity characterized by a pKa of 5.58 for the conjugated acid [1]. This nitrogen acts as a nucleophilic center, reacting with electrophiles such as alkyl halides and acyl chlorides. The compound forms stable monohydrochloride and mononitrate salts when treated with hydrochloric acid and nitric acid, respectively [1].

Nucleophilic Reactivity Patterns

Position 2 Nucleophilic Susceptibility

The carbon at position 2 of the imidazole ring demonstrates pronounced electrophilic character due to its adjacency to two nitrogen atoms. This position is particularly susceptible to nucleophilic attack, as evidenced by kinetic studies showing enhanced reactivity with nucleophiles compared to other carbon positions [3] [4]. The nucleophilic reactivity at this position has been quantified using the linear free-energy relationship: log k = s(N + E), where benzimidazole exhibits a nucleophile parameter N = 10.50 in dimethyl sulfoxide [3].

Vinyl Group Reactivity

The vinyl substituent at position 2 introduces additional nucleophilic and electrophilic reactivity. The vinyl group can undergo nucleophilic addition reactions, particularly with strong nucleophiles under basic conditions. The electron-withdrawing effect of the benzimidazole ring activates the vinyl group toward nucleophilic attack, with the β-carbon being more susceptible than the α-carbon .

Comparative Nucleophilicity Analysis

Kinetic studies demonstrate that 2-Vinyl-1H-benzimidazole exhibits significantly lower nucleophilicity (N = 10.50) compared to other nitrogen-containing heterocycles such as 4-dimethylaminopyridine (N = 14.95) and 1,4-diazabicyclo[2.2.2]octane (N = 18.80) [3]. This reduced nucleophilicity results from the aromatic stabilization of the benzimidazole ring system and the electron-withdrawing effect of the vinyl group.

Photochemical Reaction Pathways

Fixed-Ring H-Scrambling Photochemistry

The photochemical behavior of 2-Vinyl-1H-benzimidazole follows established patterns observed in benzimidazole photochemistry, involving fixed-ring hydrogen scrambling mechanisms. Upon irradiation at wavelengths near 277-280 nm, the compound undergoes photoinduced cleavage of the N-H bond, resulting in the formation of benzimidazolyl radicals and hydrogen atoms [6] [7] [8].

Mechanistic Pathway

The fixed-ring photochemistry initiates through π* ← π electronic transitions, with the electronic origin occurring at approximately 277.61 nm [7]. The mechanism proceeds through the following steps:

- Photoexcitation: Absorption of UV light (λ = 277 nm) promotes the molecule to an excited electronic state

- N-H Bond Cleavage: Homolytic cleavage of the N-H bond generates a benzimidazolyl radical and a hydrogen atom

- Radical Recombination: The detached hydrogen atoms recombine with benzimidazolyl radicals at positions with highest spin density

- Tautomer Formation: Recombination produces previously unobserved 4H- and 6H-tautomers

Spectroscopic Evidence

Matrix isolation spectroscopy studies at 15 K provide definitive evidence for the fixed-ring mechanism. Infrared spectroscopy reveals characteristic absorption bands for the photoproducts in the 1565-1540 cm⁻¹ region, corresponding to the newly formed tautomeric species [6] [7]. The photoproducts exhibit different kinetic patterns of formation, with approximately 15% consumption of the starting material occurring within 140 seconds of irradiation.

Ring-Opening Photochemical Mechanisms

Ring-Opening Pathway

Concurrent with the fixed-ring photochemistry, 2-Vinyl-1H-benzimidazole undergoes ring-opening photochemical transformations. This mechanism involves cleavage of the five-membered imidazole ring with concomitant hydrogen atom migration [6] [7] [8].

Detailed Mechanistic Analysis

The ring-opening photochemistry proceeds through the following sequence:

- N-C Bond Cleavage: Photoinduced cleavage of the N1-C2 bond in the imidazole ring

- Hydrogen Migration: Simultaneous [9] [10] hydrogen shift from the C-H bond to the neighboring N-H group

- Isocyanoaniline Formation: Formation of 2-isocyanoaniline derivatives as primary photoproducts

- Secondary Fragmentation: Further photolysis generates isocyanoanilinyl radicals and hydrogen atoms

Spectroscopic Identification

The ring-opening products exhibit distinctive absorption bands in the 2200-2000 cm⁻¹ region, characteristic of isocyano (N≡C) stretching vibrations [6] [7]. The broad multiplet structure centered around 2120 cm⁻¹ suggests the formation of multiple isocyano-containing species. The high absorption coefficients of isocyano stretching modes (hundreds of km mol⁻¹) facilitate their identification even at low concentrations.

Wavelength Dependence

The ring-opening photochemistry exhibits different wavelength requirements compared to fixed-ring processes. Initial ring-opening occurs at λ = 260 nm, with the photoproducts remaining persistent throughout subsequent irradiation cycles. This wavelength selectivity allows for mechanistic differentiation between competing photochemical pathways.

Photoredox Radical Cascade Cyclizations

Visible Light Photoredox Catalysis

2-Vinyl-1H-benzimidazole derivatives participate in visible light-promoted photoredox radical cascade cyclizations, representing a mechanistically distinct photochemical pathway [11] [12] [13]. These reactions typically employ photocatalysts operating at longer wavelengths (λ = 405 nm) and proceed through single electron transfer mechanisms.

Cascade Cyclization Mechanism

The photoredox cascade mechanism involves the following key steps:

- Photocatalyst Activation: Visible light excitation of the photocatalyst (typically ruthenium or iridium complexes)

- Single Electron Transfer: Reductive quenching of the excited photocatalyst generates radical intermediates

- Radical Addition: Addition of alkyl, acyl, or sulfonyl radicals to the vinyl group

- Intramolecular Cyclization: Radical cyclization onto the aromatic ring forms polycyclic structures

- Catalyst Regeneration: Oxidation of the reduced photocatalyst completes the catalytic cycle

Mechanistic Variants

Several mechanistic variants have been identified for photoredox cascade cyclizations:

- Alkyl Radical Cascades: Generated from alkyl halides, these radicals add to the vinyl group followed by cyclization [13]

- Acyl Radical Cascades: Formed from acyl chlorides, these radicals undergo similar cascade processes [13]

- Sulfonyl Radical Cascades: Generated from sulfonyl chlorides through homolytic cleavage [14]

- Trifluoromethyl Radical Cascades: Utilizing Langlois reagent as the radical source [13]

Product Selectivity

The photoredox cascade cyclizations exhibit excellent regioselectivity, with radical addition occurring predominantly at the terminal vinyl carbon. The subsequent cyclization proceeds through a 5-exo-trig mechanism, generating benzo [15] [2]imidazo[1,2-b]isoquinolin-11(6H)-one derivatives with high efficiency (yields typically 65-92%) [13].

Isomerization Mechanisms

Tautomerization Behaviors (4H- and 6H- Forms)

Prototropic Tautomerism

2-Vinyl-1H-benzimidazole exhibits characteristic prototropic tautomerism involving migration of the hydrogen atom between nitrogen positions. The tautomeric equilibrium encompasses three primary forms: 1H-, 4H-, and 6H-tautomers, each with distinct stability and formation conditions [16] [17].

Thermodynamic Stability Analysis

Computational studies using density functional theory (DFT) at the B97-1/def2-TZVP level reveal significant energy differences between tautomeric forms [6] [7]:

- 1H-Form: Most thermodynamically stable, favored by more than 130 kJ mol⁻¹

- 4H-Form: Significantly less stable, accessible only under photochemical conditions

- 6H-Form: Similar stability to 4H-form, formed through photochemical excitation

The exceptional stability of the 1H-form results from aromatic stabilization of the benzimidazole ring system and optimal electronic delocalization.

Kinetic Aspects of Tautomerization

Nuclear magnetic resonance studies reveal that tautomerization rates depend strongly on solvent and temperature conditions [16] [17]. In hydrogen-bonding solvents such as dimethyl sulfoxide, rapid proton exchange occurs, leading to averaged NMR signals. In non-polar solvents, tautomerization is significantly slower, allowing observation of individual tautomeric forms.

Solvent Effects on Tautomeric Equilibria

The tautomeric distribution varies considerably with solvent polarity:

- Nonpolar Solvents: Predominantly 1H-form (>95%)

- Polar Aprotic Solvents: Slight increase in 4H- and 6H-form populations

- Protic Solvents: Rapid tautomeric exchange, with equilibrium favoring 1H-form

Mechanistic Analysis of Isomeric Transformations

Photoinduced Tautomerization Mechanism

The formation of 4H- and 6H-tautomers occurs exclusively through photochemical processes, as these forms are thermodynamically inaccessible under thermal conditions [6] [7]. The photoinduced tautomerization mechanism involves:

- Electronic Excitation: UV irradiation promotes the molecule to an excited electronic state

- N-H Bond Weakening: Excited state destabilizes the N-H bond, facilitating cleavage

- Radical Formation: Homolytic N-H cleavage generates benzimidazolyl radicals

- Radical Recombination: Hydrogen atoms recombine at alternative nitrogen positions

- Tautomer Stabilization: Non-aromatic 4H- and 6H-forms are kinetically trapped

Activation Energy Considerations

The energy barrier for thermal tautomerization is estimated at approximately 25 kcal mol⁻¹, preventing interconversion under normal conditions . This high barrier results from the necessity of breaking aromaticity during the transition state. Photochemical activation bypasses this barrier by providing sufficient energy for radical formation.

Spin Density Analysis

Natural bond orbital (NBO) calculations reveal that spin density in the benzimidazolyl radical is distributed throughout the aromatic system, with highest density at positions 4 and 6 [6] [7]. This spin density distribution explains the preferential formation of 4H- and 6H-tautomers through radical recombination.

Mechanistic Comparison with Related Systems

The tautomerization behavior of 2-Vinyl-1H-benzimidazole occupies an intermediate position between indole and benzoxazole systems. Indole exhibits exclusively fixed-ring photochemistry, while benzoxazole undergoes only ring-opening processes. The dual photochemical behavior of benzimidazole reflects the intermediate electronic character of the heterocyclic system [6] [7].

Experimental Detection Methods

Matrix isolation spectroscopy at cryogenic temperatures (15 K) provides the most definitive method for detecting and characterizing photogenerated tautomers. Under these conditions, the 4H- and 6H-forms are sufficiently stabilized to permit spectroscopic analysis. Room temperature studies are complicated by rapid thermal reversion to the 1H-form.